molecular formula C18H26O2 B1259386 (2E,4E,6E,8E,10E)-octadecapentaenoic acid

(2E,4E,6E,8E,10E)-octadecapentaenoic acid

Cat. No.: B1259386
M. Wt: 274.4 g/mol
InChI Key: DESQXKZEZABPBW-YUKCMHQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E,6E,8E,10E)-octadecapentaenoic acid is a polyunsaturated fatty acid that is octadecapentaenoic acid in which the five double bonds are located at positions 2, 4, 6, 8 and 10 (the all-trans-geoisomer). It has a role as a human blood serum metabolite. It is a polyunsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : Research has been conducted on the synthesis of various forms of octadecapentaenoic acid and related compounds. For instance, the synthesis of 2E,4E,6E,11Z-Octadecatetraenoic acid was achieved in a stereospecific manner using a combination of metal-catalyzed coupling and hydro-metallation reactions (Ghomsi, Goureau, & Treilhou, 2005). Another study focused on practical synthesis methods for linear conjugated pentaenoic acids, including octadecapentaenoic acid (Souto, Acuña, & Amat-Guerri, 1994).

  • Chemical and Spectroscopic Analysis : The chemical and spectroscopic properties of fluorescent derivatives of octadecapentaenoic acid have been characterized in different solvents and lipid/protein systems. These studies provide insights into the molecular interactions of these compounds (Mateo et al., 1996).

Biological and Environmental Applications

  • Metabolism in Marine Organisms : Octadecapentaenoic acid has been found in various marine organisms and its metabolism has been studied. For example, cultured fish cells were shown to metabolize octadecapentaenoic acid to octadecatetraenoic acid via a specific intermediate (Ghioni et al., 2001).

  • Role in Algal Lipids : The compound has been isolated from the total lipids of the cultivated microalga Gymnodinium kowalevskii. This emphasizes its presence in diverse marine ecosystems and its potential role in algal lipid metabolism (Aizdaicher et al., 1992).

Innovative Applications

  • Creation of Fluorescent Probes : New fluorescent acids based on octadecapentaenoic acid have been developed for use as probes in lipid membranes and protein-lipid interactions. These compounds offer innovative tools for studying molecular biology and biochemistry (Mateo et al., 1996).

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-octadeca-2,4,6,8,10-pentaenoic acid

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-17H,2-7H2,1H3,(H,19,20)/b9-8+,11-10+,13-12+,15-14+,17-16+

InChI Key

DESQXKZEZABPBW-YUKCMHQISA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCC=CC=CC=CC=CC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,4E,6E,8E,10E)-octadecapentaenoic acid
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(2E,4E,6E,8E,10E)-octadecapentaenoic acid
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(2E,4E,6E,8E,10E)-octadecapentaenoic acid

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